molecular formula C14H11N3O2 B2490794 2-(3-Nitrophenyl)isoindolin-1-imine CAS No. 312732-70-0

2-(3-Nitrophenyl)isoindolin-1-imine

Cat. No. B2490794
CAS RN: 312732-70-0
M. Wt: 253.261
InChI Key: JWURKWTWKWKULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Nitrophenyl)isoindolin-1-imine belongs to the class of isoindolinones, a group of compounds known for their versatile chemical properties and potential applications in various fields of chemistry. The synthesis and characterization of such compounds are of significant interest due to their relevance in medicinal chemistry, material science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of isoindolinones, including derivatives like this compound, has been achieved through various catalytic methods. One prominent method involves a domino Ni-catalyzed homoallylation/lactamization from in situ prepared imines, derived from o-formyl benzoates and o-formyl arylacetates, with conjugated dienes promoted by diethylzinc. This method involves one C-C and two C-N bond-forming events under operationally simple conditions (Karmakar et al., 2015). Another approach utilizes nickel-catalyzed synthesis of isoindolinones from imines, aryl iodides, and CO, through a tandem nickel-catalyzed carbonylation and cyclization process (Tjutrins et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been explored through various analytical techniques. For example, the structural elucidation of N,N′-(Ar,Ar′-diaryl)iminoisoindolines, closely related to our compound of interest, has been performed using X-ray diffraction analysis, confirming the presence of non-symmetrically substituted iminoisoindolines (Chitanda et al., 2011).

Chemical Reactions and Properties

Isoindolinones undergo various chemical reactions, reflecting their rich chemical properties. For instance, the nitrosation chemistry of related compounds, such as pyrroline and 2-imidazoline, has been studied, showing the potential for retro-ene reactions and solvent-assisted C-X cleavage reactions of alpha-hydroxy-N-nitrosamines (Wu et al., 2005).

Physical Properties Analysis

The synthesis and characterization of isoindolin-1-imine derivatives, including 2-substituted 3-alkoxyisoindolin-1-imine derivatives, have been reported, highlighting efficient and convenient reaction conditions that provide the corresponding products in good yields. These studies offer insights into the physical properties of these compounds (Shen et al., 2012).

Chemical Properties Analysis

Isoindolinones, including this compound, exhibit a range of chemical properties that make them of interest for further functionalization and application. The organocatalytic enantioselective addition of 4-nitrophenyl esters to iminium ions, for example, showcases the chemical reactivity and potential for selective synthesis of β-amino amide products, demonstrating the diverse chemical properties of isoindolinone derivatives (Arokianathar et al., 2018).

Scientific Research Applications

Chromophore Development

A study by Zatsikha et al. (2019) describes the development of a new class of benzo-fused, highly electron-deficient core-extended azadipyrromethene chromophores using isoindolin-1-imines. These chromophores exhibit remarkable electron-accepting properties, with applications in spectroscopy and electrochemistry, potentially beneficial in materials science and optoelectronics (Yuriy V. Zatsikha et al., 2019).

Palladacycle Formation

Chitanda et al. (2011) investigated the synthesis of mixed N,N′-(Ar,Ar′-diaryl)iminoisoindolines for use in palladacycle formations. This process offers potential applications in the field of catalysis and in the development of new materials (J. Chitanda et al., 2011).

EPR Oximetry in Viable Systems

Shen et al. (2002) developed isoindoline nitroxides for EPR oximetry in viable systems. Isoindoline nitroxides are useful as biophysical probes for studying cellular processes due to their low cytotoxicity and favorable electron paramagnetic resonance characteristics (J. Shen et al., 2002).

Novel Synthesis Methods

Shen et al. (2012) developed a novel one-pot synthesis method for 2-substituted 3-alkoxyisoindolin-1-imine derivatives, which can contribute to the field of synthetic chemistry and potentially aid in the production of pharmaceuticals and fine chemicals (S. Shen et al., 2012).

Medicinal Chemistry Applications

Williams and Jarvo (2011) explored the synthesis of isoindoline heterocycles, which have shown potential across diverse biological targets, including as bronchodilators and multidrug resistance reversal agents. This underscores their importance in drug discovery and medicinal chemistry (F. Williams & E. R. Jarvo, 2011).

Future Directions

The development of novel and simple methods for the synthesis of isoindolin-1-imine analogs is a topic of great interest due to their potential biological activities . Future research could focus on expanding the current toolbox for peptide chemistry and exploring the potential of active methylene compounds for the synthesis of isoindolin-1-imine analogs .

properties

IUPAC Name

2-(3-nitrophenyl)-3H-isoindol-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c15-14-13-7-2-1-4-10(13)9-16(14)11-5-3-6-12(8-11)17(18)19/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWURKWTWKWKULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816310
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.